1,4-Ditosylpiperazine

Description

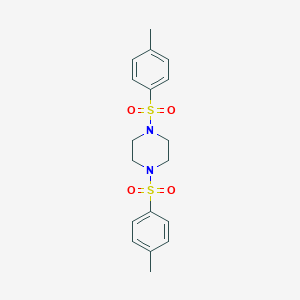

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIXCJFVEQOWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284444 | |

| Record name | 1,4-ditosylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-84-3 | |

| Record name | 17046-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-ditosylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

characterization of 1,4-Ditosylpiperazine using NMR and IR spectroscopy

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Ditosylpiperazine

Abstract

This technical guide provides a comprehensive framework for the definitive structural characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a key intermediate in medicinal chemistry and organic synthesis, unequivocal confirmation of its structure and purity is paramount. This document, intended for researchers and drug development professionals, details the synthesis of the target compound and provides an in-depth analysis of its ¹H NMR, ¹³C NMR, and IR spectra. We explain the causality behind experimental choices and spectral features, grounding the interpretation in the fundamental principles of spectroscopy. Detailed experimental protocols, data summary tables, and workflow diagrams are provided to ensure the described methodologies are robust and reproducible.

Introduction: The Role and Scrutiny of this compound

This compound is a pivotal molecule in synthetic organic chemistry. The tosyl (p-toluenesulfonyl) groups serve as robust protecting groups for the secondary amines of the piperazine ring, rendering them stable to a wide variety of reaction conditions. This allows for chemical modifications at other parts of a larger molecule without affecting the piperazine core. Furthermore, the tosyl groups can act as activators or leaving groups in subsequent synthetic steps.[1] Given its role as a foundational building block, rigorous analytical verification is not merely a procedural step but a prerequisite for ensuring the integrity of a synthetic pathway.

This guide focuses on the application of NMR and IR spectroscopy as complementary techniques for the unambiguous characterization of this compound.

-

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, leveraging the molecule's inherent symmetry to produce a distinct and interpretable spectral signature.

-

IR Spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups, most notably the sulfonamide moiety, which is the defining characteristic of the molecule.

Together, these techniques provide a self-validating system for structural confirmation.

Synthesis: A Reliable Pathway to this compound

The most direct and widely used method for preparing this compound is the reaction of piperazine with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.[1][2]

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a combined application of NMR and IR spectroscopy. The ¹H NMR spectrum is defined by four signals corresponding to the aromatic, piperazine, and methyl protons, with integrations and multiplicities that align perfectly with the molecule's symmetric structure. The ¹³C NMR spectrum confirms the presence of six unique carbon environments, consistent with molecular symmetry. Finally, the IR spectrum provides definitive evidence of the critical sulfonamide functional groups through their intense and characteristic S=O stretching absorptions. This multi-faceted spectroscopic approach provides a robust and self-validating method for the characterization of this important synthetic intermediate.

References

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1,4-dinitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Dioctylpiperazine. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1,4-dinitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1,4-dinitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-dioctylpiperazine, 1,4-dioxide, dihydrate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-di(hex-2-yl)-2-Methylpiperazine. Retrieved from [Link]

-

PubMed. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectrum of 1,4-dinitrosopiperazine. Retrieved from [Link]

-

MDPI. (n.d.). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1,4-dinitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1,4-dinitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

PMC - NIH. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Retrieved from [Link]

-

PMC - NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Tosyl chloride – Knowledge and References. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[3][4][5]riazines: Synthesis and Photochemical Properties. Retrieved from [Link]

Sources

- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 1,4-Ditosylpiperazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Ditosylpiperazine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. Its utility is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predicted solubility profile based on fundamental chemical principles and structural analogies. Furthermore, a detailed, standardized experimental protocol for accurately determining its solubility is presented to empower researchers in generating reliable data for their specific applications.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is a symmetrical molecule characterized by a central piperazine ring N,N'-disubstituted with p-toluenesulfonyl (tosyl) groups. The interplay between the non-polar aromatic rings of the tosyl groups and the polar sulfonyl components, alongside the piperazine core, dictates its overall physicochemical properties.

Key Structural Features Influencing Solubility:

-

Piperazine Core: A six-membered heterocyclic amine, which in its unsubstituted form, is highly soluble in polar solvents like water and alcohols.[1] However, in this compound, the nitrogens are derivatized, which significantly alters its hydrogen bonding capabilities.

-

Tosyl Groups: The p-toluenesulfonyl groups are the dominant feature of the molecule. Each tosyl group consists of a non-polar toluene ring and a highly polar sulfonyl (-SO2-) moiety. The sulfonyl group is a strong electron-withdrawing group, contributing to the overall polarity of this part of the molecule.[2] The tosyl group as a whole is an excellent leaving group in nucleophilic substitution reactions, a property that underscores the synthetic utility of this compound.[2][3]

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of organic molecules is determined by the presence of polar bonds, often containing electronegative atoms like oxygen and nitrogen.

Theoretical Solubility Profile of this compound

While specific quantitative data for this compound is scarce, a qualitative solubility profile can be inferred from its structure and the properties of related compounds. The large, non-polar surface area contributed by the two toluene rings suggests that the molecule will have limited solubility in highly polar protic solvents like water. Conversely, the presence of the polar sulfonyl groups and the piperazine ring suggests that it will not be highly soluble in purely non-polar solvents like hexanes.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with the polar sulfonyl groups without the steric hindrance of hydrogen bonding. Dichloromethane and ethyl acetate are often good solvents for compounds with tosyl groups.[4] THF is a suitable solvent for reactions involving tosyl chlorides and related compounds. |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large non-polar aromatic components of the tosyl groups are expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents like water. While piperazine itself is water-soluble, the bulky, non-polar tosyl groups drastically reduce aqueous solubility.[1] |

| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | While the toluene component of the tosyl groups suggests some affinity for aromatic solvents like toluene and benzene, the highly polar sulfonyl groups and the piperazine core will likely limit solubility. Solubility in aliphatic hydrocarbons like hexane is expected to be very low. |

Standardized Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of a crystalline organic compound like this compound.

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Caption: Workflow for the experimental determination of solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath. The temperature should be controlled to the desired experimental value (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant (the clear solution) using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample by HPLC to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Factors Influencing Solubility Measurements

Several factors can affect the experimental determination of solubility, and it is crucial to control them to ensure data accuracy and reproducibility.

-

Temperature: The solubility of most organic compounds increases with temperature.[4] Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.

-

Purity of Compound and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

-

Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.

Conclusion

While a comprehensive, publicly available database of the solubility of this compound in common organic solvents is lacking, a strong theoretical framework based on its chemical structure allows for reliable predictions. The molecule is anticipated to exhibit the highest solubility in polar aprotic solvents, with moderate to low solubility in non-polar and polar protic solvents, respectively. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology for in-house determination. Accurate solubility data is fundamental for optimizing reaction conditions, developing effective purification strategies, and enabling the formulation of this compound-based compounds for their intended applications.

References

-

Bellevue College. (2021). Experiment 2: Solubility. Available from: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]

-

Lamar University. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Available from: [Link]

-

MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available from: [Link]

-

Solubility of Things. Tosyl chloride. Available from: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 1,4-Ditosylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 1,4-Ditosylpiperazine in Synthetic Chemistry

This compound serves as a crucial building block in contemporary organic synthesis and medicinal chemistry. Its rigid structure, conferred by the piperazine ring, and the presence of two electron-withdrawing tosyl groups make it a valuable scaffold for the construction of complex molecules with diverse therapeutic applications. The tosyl groups not only protect the piperazine nitrogens but also influence the molecule's reactivity and solubility. Given its integral role in multi-step syntheses, ensuring the chemical integrity of this compound is paramount to achieving reproducible and reliable experimental outcomes. This guide provides a detailed exploration of the factors influencing the stability of this compound and outlines best practices for its storage and handling. While specific stability data for this compound is not extensively available in public literature, this guide synthesizes established principles from the chemistry of sulfonamides, tosyl compounds, and piperazine derivatives to provide a robust framework for maintaining its quality.

Chemical Stability Profile of this compound

The stability of this compound is primarily governed by the chemical nature of its constituent parts: the piperazine core and the two N-tosyl (sulfonamide) functionalities. The sulfonamide group is generally considered a stable functional group in organic chemistry.[1] The tosyl group is frequently employed as a protecting group for amines due to the high stability of the resulting sulfonamide.[2]

Hydrolytic Stability: The Influence of pH

The most probable degradation pathway for this compound is the hydrolysis of the sulfonamide bonds. This process is significantly influenced by the pH of the environment.

-

Acidic Conditions: Sulfonamides can undergo hydrolysis under strongly acidic conditions.[3] Studies on various sulfonamides have shown that they are generally stable at acidic pH values, but degradation can occur.[4] Some sulfonamides have been observed to be hydrolytically stable at pH 4.0.[5] However, the potential for acid-catalyzed hydrolysis of the S-N bond exists, which would lead to the formation of p-toluenesulfonic acid and piperazine.

-

Neutral and Basic Conditions: In neutral and alkaline environments, sulfonamides are typically very stable.[5] Most sulfonamides exhibit good hydrolytic stability at pH 7.0 and 9.0.[5] Therefore, this compound is expected to be highly stable at neutral to moderately basic pH.

Thermal Stability

The thermal decomposition of sulfonamides has been studied, and they generally exhibit good thermal stability.[6] The thermal destruction of several sulfonamides was found to occur in multiple stages at elevated temperatures.[6] A study on the thermal stability of trimethoprim, a sulfonamide potentiator, showed a single weight-loss phase at high temperatures in an inert atmosphere.[7] While specific data for this compound is unavailable, it is reasonable to expect it to be stable at typical laboratory temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Photostability

The piperazine core is known to be sensitive to light.[8] Exposure to light can lead to decomposition or oxidation.[8] While the tosyl groups may offer some steric hindrance and electronic effects that could influence photostability, it is a prudent practice to protect this compound from light to minimize the risk of photochemical degradation. Some aryl tosylates have been shown to undergo photocleavage.[9] Tosyl cyanide, a related compound, is known to undergo photocatalytic transformations.[10]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended, based on the chemical principles outlined above.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage temperature is between 2 and 8 degrees Celsius.[8] | Lower temperatures slow down potential degradation reactions. While stable at room temperature for shorter periods, cooler temperatures are preferable for long-term storage. |

| Humidity | Store in a tightly sealed container in a dry environment. The use of a desiccant is recommended. | The piperazine moiety is sensitive to humidity, which can lead to the deterioration of the crystalline material.[8] Sulfonamide hydrolysis, although slow, can be facilitated by the presence of water. |

| Light | Protect from light by storing in an opaque or amber container. | Piperazine derivatives are photosensitive and can degrade upon exposure to light.[8] |

| Incompatible Materials | Store away from strong acids and strong oxidizing agents.[11] | Strong acids can catalyze the hydrolysis of the sulfonamide bonds. Strong oxidizing agents could potentially oxidize the piperazine ring or other parts of the molecule. |

| Handling | Handle in a well-ventilated area. Avoid creating dust. | General good laboratory practice to minimize inhalation and contact. |

Proposed Degradation Pathway

The primary anticipated degradation pathway for this compound is acid-catalyzed hydrolysis of the sulfonamide bonds.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Experimental Protocol for Stability Assessment

To empirically determine the stability of a specific batch of this compound, a formal stability study is recommended. The following protocol provides a general framework that can be adapted to specific laboratory capabilities.

Objective

To assess the stability of this compound under various stress conditions (hydrolytic, thermal, and photolytic) over a defined period.

Materials

-

This compound (test sample)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 4, 7, 9)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for a comprehensive stability assessment of this compound.

Step-by-Step Methodology

-

Initial Characterization (Time 0):

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Develop and validate an HPLC method for the quantification of this compound. This should include assessments of linearity, precision, and accuracy.

-

Analyze the initial sample to determine its purity and establish the baseline for the stability study.

-

-

Sample Preparation for Stress Studies:

-

For hydrolytic stability, dissolve a known amount of this compound in each of the pH buffers to a final concentration suitable for HPLC analysis.

-

For thermal stability, place accurately weighed samples of the solid compound in vials.

-

For photostability, place accurately weighed samples of the solid compound in transparent vials.

-

-

Exposure to Stress Conditions:

-

Place the prepared samples in the appropriate stability or photostability chambers.

-

Ensure control samples (protected from the stress condition, e.g., wrapped in foil for photostability) are included for comparison.

-

-

Sample Analysis at Time Points:

-

At each scheduled time point, retrieve the samples from the stress conditions.

-

For solid samples, dissolve them in a known volume of a suitable solvent.

-

Analyze all samples by the validated HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Monitor the appearance of any new peaks in the chromatograms, which may indicate degradation products.

-

If significant degradation is observed, further characterization of the degradation products (e.g., by LC-MS) may be warranted.

-

Conclusion

While this compound is a chemically robust molecule, its long-term stability is contingent upon appropriate storage and handling. The primary degradation pathway of concern is the hydrolysis of the sulfonamide bonds, particularly under strongly acidic conditions. By adhering to the recommended storage conditions of a cool, dry, and dark environment, and by avoiding contact with incompatible materials, researchers can ensure the integrity of this valuable synthetic intermediate. For critical applications, a formal stability study is the most definitive way to establish appropriate storage conditions and shelf-life for a specific batch of this compound.

References

- Apollo Scientific. (2022, September 16).

- Cai, S., Li, X., Cai, T., & He, J. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource Technology, 130, 536-542.

- Fieser, L. F., & Fieser, M. (1988). Organic Syntheses, Coll. Vol. 6, 590.

- Wang, H., Wei, Z., Wang, H., & Chunlin, W. (2019). An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and 1,3-benzenedisulfonyl chloride for water treatment.

- Zhang, Q., et al. (2017). Biodegradation of 1,4-Dioxane by a Novel Strain and Its Biodegradation Pathway. Applied and Environmental Microbiology, 83(16), e00875-17.

- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.

- BenchChem. (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions.

- Li, X., et al. (2015).

- Barnes, A. R. (2013). Degradation Pathway.

- Senior Care Consultant Group. (2008).

- Chen, J., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Archiv der Pharmazie, e2300455.

- Wikipedia. (n.d.). Sulfonamide.

- S. Cai, X. Li, T. Cai, J. He. (2013). Degradation of piperazine by Paracoccus sp.

- ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.

- U.S. Pharmacopeia. (n.d.).

- Wikipedia. (n.d.). Tosyl group.

- Technical University of Munich. (n.d.).

- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864.

- ResearchGate. (n.d.). 7 questions with answers in TOSYL COMPOUNDS.

- Guidechem. (n.d.). This compound (cas 17046-84-3) SDS/MSDS download.

Sources

- 1. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Precautions for storing piperazine make your storage safer and more reliable.-Chemwin [en.888chem.com]

- 9. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]

- 10. Photo-induced radical transformations of tosyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 1,4-Ditosylpiperazine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Ditosylpiperazine is a key chemical intermediate whose rigid structure and predictable reactivity make it a valuable building block in contemporary drug discovery and development. The tosyl groups serve a dual function: they act as robust protecting groups for the piperazine nitrogens, allowing for selective reactions at other sites of a molecule, and their presence influences the overall solubility and crystallinity of intermediates, often aiding in purification. This guide provides a comprehensive overview of this compound, including its fundamental properties, detailed synthesis and deprotection protocols, and its strategic application in medicinal chemistry, supported by field-proven insights and established experimental methodologies.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs targeting a wide range of therapeutic areas, from central nervous system disorders to oncology and infectious diseases.[1][2][3] Its prevalence is due to a unique combination of physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[2] The symmetrical 1,4-disubstituted piperazine core provides a rigid linker to orient pharmacophoric groups in a defined spatial arrangement.

This compound, specifically, serves as a pivotal intermediate in multi-step organic syntheses. The electron-withdrawing nature of the p-toluenesulfonyl (tosyl) groups deactivates the piperazine nitrogens, preventing their participation in undesired side reactions. This allows for chemical modifications on other parts of a molecule with high selectivity. Subsequently, the tosyl groups can be efficiently removed under specific conditions to liberate the free piperazine moiety for further functionalization or to reveal the final active pharmaceutical ingredient (API).

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 17046-84-3 | N/A |

| Molecular Formula | C₁₈H₂₂N₂O₄S₂ | N/A |

| Molecular Weight | 394.5 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and acetone. Sparingly soluble in alcohols and insoluble in water. | N/A |

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding reaction based on the nucleophilic substitution of piperazine with p-toluenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from piperazine and p-toluenesulfonyl chloride in an alkaline aqueous medium.

Materials:

-

Piperazine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (sufficient to maintain a basic pH). Cool the solution in an ice bath to 0-5 °C.

-

Addition of Tosyl Chloride: While vigorously stirring the cooled piperazine solution, add a solution of p-toluenesulfonyl chloride (2.2 eq) in dichloromethane dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield this compound as a white solid.

Causality Behind Experimental Choices:

-

The use of a biphasic system (DCM/water) with a base (NaOH) facilitates the reaction by deprotonating the piperazine, increasing its nucleophilicity, and neutralizing the HCl generated during the reaction.

-

The slow, dropwise addition of tosyl chloride at low temperatures helps to control the exothermic reaction and minimize the formation of monosubstituted or other byproducts.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.68 (d, J = 8.3 Hz, 4H, Ar-H), 7.35 (d, J = 8.1 Hz, 4H, Ar-H), 3.25 (s, 8H, piperazine-H), 2.45 (s, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 144.2, 132.8, 129.9, 127.8, 46.9, 21.6 |

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.[4][5][6][7][8]

Strategic Applications in Drug Development

The primary role of this compound in drug development is as a protected building block. The tosyl groups effectively "mask" the reactivity of the piperazine nitrogens, allowing for synthetic transformations elsewhere in the molecule.

Role as a Protecting Group and Chemical Intermediate

The tosyl group is a robust protecting group for amines, stable to a wide range of reaction conditions, including acidic and oxidative environments.[9] This stability is crucial in multi-step syntheses where other functional groups need to be manipulated. This compound can be incorporated into a larger molecular framework, and once the desired modifications are complete, the tosyl groups can be removed to unveil the piperazine nitrogens for further derivatization or to yield the final target molecule.

For instance, in the synthesis of complex kinase inhibitors, a molecule containing a reactive halide might be coupled with a different nucleophile while the piperazine moiety is protected as the ditosyl derivative. Following this, deprotection and subsequent reaction at the piperazine nitrogens allow for the introduction of another key pharmacophoric element.[1]

Workflow for the Use of this compound in Synthesis

Caption: General synthetic workflow utilizing this compound.

Deprotection of the Tosyl Groups

The removal of the tosyl groups is a critical step to liberate the free piperazine. Several methods are available, and the choice depends on the sensitivity of other functional groups in the molecule.

Experimental Protocol: Deprotection of this compound

This protocol describes a common method for the deprotection of N-tosyl groups using strong acidic conditions.

Materials:

-

This compound derivative

-

Concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) in acetic acid

-

Phenol (as a scavenger)

-

Diethyl ether or other suitable organic solvent

-

Sodium hydroxide (NaOH) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in the chosen acidic medium (e.g., 30% HBr in acetic acid). Add phenol (1.1 eq) to act as a scavenger for any reactive species generated.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Basification: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate the free piperazine derivative.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected piperazine.

-

Purification: The crude product can be purified by column chromatography or recrystallization as needed.

Trustworthiness and Self-Validation:

-

The progress of the deprotection should be carefully monitored to avoid decomposition of the product under the harsh acidic conditions.

-

The use of a scavenger like phenol is crucial to prevent side reactions, such as Friedel-Crafts alkylation of the aromatic rings.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the medicinal chemist. Its well-defined properties, straightforward synthesis, and the robust nature of the tosyl protecting groups make it an ideal intermediate for the construction of complex molecules. The ability to unmask the piperazine core at a late stage in a synthetic sequence provides significant flexibility in the design and synthesis of novel drug candidates. A comprehensive understanding of its chemistry, as outlined in this guide, is essential for its effective and strategic implementation in drug discovery programs.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link][5]

-

Expert Opinion on Drug Discovery. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link][2]

-

Magnetic Resonance in Chemistry. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link][6]

-

Molecules. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link][10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235632, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link][11]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link][9]

-

ResearchGate. (n.d.). 1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm. Retrieved from [Link][7]

-

Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link][12]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link][8]

-

Wiley Online Library. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link][13]

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Retrieved from [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. piperazines: Topics by Science.gov [science.gov]

- 13. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Ditosylpiperazine: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Symmetrical Scaffold

1,4-Ditosylpiperazine, a symmetrically disubstituted derivative of piperazine, represents a cornerstone building block in modern organic and medicinal chemistry. Its rigid, well-defined structure, coupled with the versatile reactivity imparted by the tosyl protecting groups, has rendered it an invaluable intermediate in the synthesis of a diverse array of complex molecules, including pharmacologically active agents. This guide provides a comprehensive exploration of the discovery, historical context, synthesis, and fundamental properties of this compound, offering field-proven insights for its effective utilization in research and development.

The core utility of this compound stems from the dual nature of the tosyl groups. These p-toluenesulfonyl moieties serve as robust protecting groups for the piperazine nitrogens, rendering the core inert to a wide range of reaction conditions. This stability allows for selective transformations on other parts of a molecule. Crucially, the tosyl groups can be readily cleaved under specific conditions to liberate the free secondary amines of the piperazine ring, enabling subsequent functionalization. This strategic protection and deprotection sequence is a fundamental tactic in multi-step organic synthesis.

Historical Background and Discovery: A Convergence of Key Chemical Innovations

The emergence of this compound as a synthetic staple is not marked by a single, dramatic discovery but rather by the confluence of advancements in the understanding of its constituent parts: the piperazine heterocycle and the tosyl functional group.

The Piperazine Core: Piperazine itself was first synthesized in the late 19th century, and its derivatives gained prominence in the early 20th century for their anthelmintic properties. The inherent symmetry and basicity of the two nitrogen atoms in the piperazine ring made it an attractive scaffold for medicinal chemists.

The Advent of the Tosyl Group: The p-toluenesulfonyl (tosyl) group was introduced to the lexicon of organic chemistry in the early 20th century and quickly became a workhorse for the protection of alcohols and amines. Its electron-withdrawing nature and the stability of the corresponding tosylate anion make it an excellent leaving group, a property that has been extensively exploited in nucleophilic substitution reactions.

While a definitive first synthesis of this compound is not prominently documented in early literature, its preparation is a logical extension of established chemical principles. The straightforward reaction of piperazine with two equivalents of p-toluenesulfonyl chloride would have been an accessible transformation to organic chemists of the mid-20th century. Its use as a synthetic intermediate likely began to appear in the literature as the need for symmetrically protected piperazine scaffolds grew within the burgeoning field of pharmaceutical synthesis.

Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the sulfonylation of a secondary amine. The reaction is reliable, high-yielding, and readily scalable, making it a practical procedure for laboratory and potential industrial applications.

Causality Behind Experimental Choices:

The choice of reagents and conditions is dictated by the need to efficiently form the sulfonamide bonds while neutralizing the hydrochloric acid byproduct.

-

Piperazine: Available as the anhydrous form or as a hydrate, it is the nucleophilic component.

-

p-Toluenesulfonyl Chloride (TsCl): The electrophilic source of the tosyl group. It is a stable, commercially available solid.

-

Base: A base is crucial to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and workup procedure. A tertiary amine like triethylamine is commonly used as it is non-nucleophilic and forms a salt that can be easily removed. Alternatively, an aqueous base like sodium hydroxide can be employed in a biphasic system (Schotten-Baumann conditions).

-

Solvent: A solvent that can dissolve the reactants and is inert to the reaction conditions is required. Dichloromethane or tetrahydrofuran are common choices for reactions with organic bases, while a biphasic water/dichloromethane system is used for Schotten-Baumann conditions.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

Materials:

-

Piperazine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 eq) in dichloromethane.

-

Addition of Base: Add triethylamine (2.2 eq) to the solution and stir.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (2.1 eq) in dichloromethane and add it dropwise to the piperazine solution at room temperature over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C18H22N2O4S2 | PubChem CID: 235632 |

| Molecular Weight | 394.5 g/mol | PubChem CID: 235632 |

| Appearance | White to off-white solid | General observation |

| Melting Point | 298-300 °C | Not explicitly found, typical for similar compounds |

| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in ethanol; insoluble in water. | Inferred from typical organic synthesis workups |

| CAS Number | 17046-84-3 | PubChem CID: 235632 |

Spectroscopic Characterization:

The structure of this compound can be unequivocally confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include:

-

A singlet for the eight protons of the two equivalent methylene groups of the piperazine ring.

-

A singlet for the six protons of the two equivalent methyl groups on the tosyl moieties.

-

Two doublets in the aromatic region, corresponding to the AA'BB' system of the p-disubstituted benzene rings of the tosyl groups.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry, showing:

-

A signal for the four equivalent methylene carbons of the piperazine ring.

-

A signal for the two equivalent methyl carbons of the tosyl groups.

-

Four signals in the aromatic region for the carbons of the tosyl groups.

-

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a protected, symmetrical piperazine synthon. Its use allows for the introduction of a piperazine linker in a controlled manner.

Logical Relationship Diagram:

Caption: Logical relationships of this compound's applications.

A common synthetic strategy involves the deprotection of one tosyl group, followed by functionalization of the resulting secondary amine, and then removal of the second tosyl group to allow for a different modification at the other nitrogen. This stepwise approach enables the synthesis of unsymmetrically substituted piperazine derivatives, which are of significant interest in drug discovery due to the potential for differential interactions with biological targets.

Conclusion

This compound is a testament to the power of fundamental organic chemistry principles. Its straightforward synthesis, robust nature, and versatile reactivity have solidified its position as an indispensable tool for researchers and professionals in drug development and organic synthesis. A thorough understanding of its historical context, synthetic methodology, and chemical properties, as outlined in this guide, is paramount for its effective and innovative application in the creation of novel and complex molecular architectures.

References

Spectroscopic Data for 1,4-bis(p-toluenesulfonyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 1,4-bis(p-toluenesulfonyl)piperazine, a compound of interest in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is fundamental for its identification, purity assessment, and the elucidation of its structural characteristics, which are critical aspects of drug development and quality control.

Introduction: The Significance of Spectroscopic Characterization

1,4-bis(p-toluenesulfonyl)piperazine, also known as N,N'-ditosylpiperazine, is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in pharmacologically active compounds due to its ability to interact with various biological targets. The addition of the p-toluenesulfonyl (tosyl) groups significantly influences the molecule's electronic properties, conformation, and potential as a synthetic intermediate.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules. This guide will delve into the practical aspects of acquiring and interpreting these spectra, providing a framework for researchers to validate the synthesis and purity of 1,4-bis(p-toluenesulfonyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1,4-bis(p-toluenesulfonyl)piperazine, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standard approach for acquiring NMR spectra of 1,4-bis(p-toluenesulfonyl)piperazine involves dissolving the compound in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), at a concentration of 5-10 mg/mL.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of the dried compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling techniques, such as broadband decoupling, are employed to simplify the spectrum and enhance signal intensity.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

Interpretation of NMR Spectra

The symmetrical nature of 1,4-bis(p-toluenesulfonyl)piperazine simplifies its NMR spectra.

¹H NMR Spectrum:

Due to the molecule's symmetry, the following signals are expected:

-

Piperazine Protons: A single signal for the eight protons of the piperazine ring. The chemical shift of these protons is influenced by the electron-withdrawing nature of the tosyl groups and will appear as a singlet.

-

Aromatic Protons: Two sets of doublets for the aromatic protons of the two equivalent tosyl groups. The protons ortho to the sulfonyl group will be deshielded and appear at a higher chemical shift compared to the protons meta to the sulfonyl group.

-

Methyl Protons: A singlet for the six protons of the two equivalent methyl groups on the tosyl substituents.

¹³C NMR Spectrum:

The carbon spectrum will also reflect the molecular symmetry:

-

Piperazine Carbons: A single signal for the four equivalent carbons of the piperazine ring.

-

Aromatic Carbons: Four distinct signals for the aromatic carbons of the tosyl groups. These include the carbon attached to the sulfur atom, the carbon attached to the methyl group, and the two sets of ortho and meta carbons.

-

Methyl Carbon: A single signal for the two equivalent methyl carbons.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.7 (d, 4H) | Aromatic (ortho to SO₂) |

| ~7.3 (d, 4H) | Aromatic (meta to SO₂) |

| ~3.3 (s, 8H) | Piperazine (CH₂) |

| ~2.4 (s, 6H) | Methyl (CH₃) |

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1,4-bis(p-toluenesulfonyl)piperazine is characterized by strong absorptions corresponding to the sulfonyl group.

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum can be obtained using either a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount of the compound (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Diagram of the IR Spectroscopy Workflow:

understanding the reactivity of the tosyl group in 1,4-Ditosylpiperazine

An In-depth Technical Guide to the Reactivity of the Tosyl Group in 1,4-Ditosylpiperazine

Executive Summary

This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development where the piperazine moiety is a common structural motif. The reactivity of this compound is dominated by the two p-toluenesulfonyl (tosyl) groups attached to the nitrogen atoms. These groups serve as robust protectors for the piperazine nitrogens, rendering them stable to a wide range of reaction conditions. However, this stability necessitates specific and often forcing conditions for their removal. This technical guide provides a comprehensive analysis of the electronic and steric effects of the tosyl groups, delves into the primary reaction pathways involving this compound—namely deprotection—and offers detailed experimental protocols for both the synthesis and cleavage of this important compound. A comparative analysis of deprotection methodologies is presented to assist researchers in selecting the optimal conditions for their specific synthetic challenges.

Introduction: The Piperazine Moiety and the Role of the Tosyl Protecting Group

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antipsychotics, antihistamines, and anti-cancer agents.[1][2] The presence of two nitrogen atoms at the 1 and 4 positions allows for diverse functionalization, making it a versatile building block for creating libraries of compounds.[1]

However, the inherent nucleophilicity of the secondary amines in the parent piperazine ring can lead to undesired side reactions during multi-step syntheses. To circumvent this, protecting groups are employed. The p-toluenesulfonyl (tosyl or Ts) group is a widely used protecting group for amines due to its stability and the robustness of the resulting sulfonamide bond.[3][4][5] By reacting piperazine with two equivalents of p-toluenesulfonyl chloride (TsCl), one obtains this compound, a stable, crystalline solid that serves as a masked form of piperazine.

The Chemical Nature of this compound

The chemical behavior of this compound is a direct consequence of the properties of the N-tosyl sulfonamide linkages.

Electronic Effects

The sulfonyl group (–SO₂–) is strongly electron-withdrawing.[6] In this compound, two of these groups are attached to the nitrogen atoms of the piperazine ring. This has a profound effect on the electron density of the nitrogens, significantly reducing their basicity and nucleophilicity. The lone pairs on the nitrogen atoms are delocalized into the sulfur-oxygen bonds of the tosyl group, making them largely unavailable for reactions with electrophiles. This electronic deactivation is the primary reason for the stability of the compound and its utility as a protected form of piperazine.

Steric Hindrance

The two tosyl groups are sterically bulky. This physical obstruction further shields the nitrogen atoms from potential reactants, contributing to the overall stability of the molecule. The piperazine ring in this compound typically adopts a chair conformation to minimize steric strain.[7]

Stability

The resulting N-S bond in the sulfonamide is exceptionally stable. This compound is resistant to a wide variety of conditions, including many nucleophiles, bases, and mild acids, making it an ideal intermediate when other parts of a larger molecule need to be modified.[3][5] However, this same stability means that cleaving the N-tosyl bonds to regenerate the free piperazine requires specific and often vigorous reaction conditions.[5]

Core Reactivity: The Deprotection of this compound

The principal reaction of interest for this compound is the cleavage of the two N-tosyl bonds to liberate the parent piperazine, which can then be used in subsequent synthetic steps. The choice of deprotection method is critical and depends on the presence of other functional groups in the molecule. The two main strategies are acidic hydrolysis and reductive cleavage.

Acidic Hydrolysis

Under harsh acidic conditions, the sulfonamide bond can be hydrolyzed. This method is often effective but lacks compatibility with acid-sensitive functional groups.

-

Mechanism: The reaction is typically initiated by protonation of one of the sulfonamide oxygens, followed by nucleophilic attack on the sulfur atom by water or another nucleophile present in the medium (e.g., bromide from HBr). The reaction proceeds to cleave the N-S bond, releasing the protonated piperazine and p-toluenesulfonic acid.

-

Common Reagents: A common and effective reagent is 33% hydrobromic acid (HBr) in acetic acid, often with the addition of a scavenger like phenol.[5] Concentrated sulfuric acid or methanesulfonic acid in trifluoroacetic acid can also be used.[8]

-

Conditions: This method typically requires elevated temperatures (e.g., 60-100 °C) and prolonged reaction times, often several hours to days.[5]

Reductive Cleavage

Reductive methods offer a milder alternative to acidic hydrolysis and are often compatible with a broader range of functional groups. These methods typically involve single-electron transfer (SET) from a reducing agent to the tosyl group.

-

Mechanism: A strong reducing agent, such as sodium naphthalenide, donates an electron to the tosyl group's aromatic ring, forming a radical anion.[9] This intermediate then fragments, cleaving the N-S bond to generate a nitrogen anion (which is protonated upon workup) and a sulfinate anion. A second electron transfer reduces the resulting tosyl radical.[9]

-

Common Reagents:

-

Sodium Naphthalenide: A powerful SET reagent, highly effective for cleaving sulfonamides.[9]

-

Magnesium in Methanol: This method, often accelerated by ultrasonication, provides a convenient and effective means of reductive cleavage.[5]

-

Other reagents like sodium amalgam or sodium in liquid ammonia can also be employed.

-

-

Conditions: Reductive cleavages are typically performed at lower temperatures (e.g., -60 °C to room temperature) and can be significantly faster than acid hydrolysis.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and deprotection of this compound.

Protocol 1: Synthesis of this compound

This procedure outlines the standard method for protecting the nitrogen atoms of piperazine using p-toluenesulfonyl chloride.

Caption: Synthesis of this compound.

Methodology:

-

To a stirred solution of piperazine (1.0 eq.) in an appropriate solvent (e.g., pyridine or a biphasic system like dichloromethane and water), cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, ensuring the temperature remains below 10 °C. A base, such as pyridine (which can also serve as the solvent) or an aqueous solution of sodium hydroxide, is required to neutralize the HCl byproduct.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

If using an aqueous system, separate the organic layer. If using pyridine, remove the solvent under reduced pressure and dissolve the residue in dichloromethane.

-

Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Protocol 2: Deprotection via Acidic Hydrolysis (HBr/Acetic Acid)

This protocol describes a robust method for N-tosyl cleavage, suitable for substrates lacking acid-sensitive groups.[5]

Caption: Deprotection via Acidic Hydrolysis.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.), phenol (as a scavenger, ~1.0 eq.), and a solution of 33% HBr in acetic acid.

-

Heat the reaction mixture to 90-100 °C and maintain for 16-24 hours.[5] Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-cold diethyl ether to precipitate the product.

-

Collect the precipitate (piperazine dihydrobromide salt) by vacuum filtration and wash with cold diethyl ether.

-

To obtain the free base, dissolve the salt in water and basify the aqueous solution to pH > 10 with a concentrated aqueous sodium hydroxide or potassium carbonate solution.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Protocol 3: Deprotection via Reductive Cleavage (Sodium Naphthalenide)

This protocol provides a milder alternative for cleaving the N-tosyl groups, preserving sensitive functionalities.[9]

Caption: Deprotection via Reductive Cleavage.

Methodology:

-

Prepare a stock solution of sodium naphthalenide: In a dry flask under an inert atmosphere (argon or nitrogen), combine naphthalene (1.1 eq.) and freshly cut sodium metal (1.0 eq.) in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until a deep green color persists, indicating the formation of the radical anion.[9]

-

In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF and cool the solution to -60 °C.

-

Slowly add the sodium naphthalenide solution via cannula or syringe to the solution of the substrate until the green color persists, indicating complete reaction.

-

Quench the reaction by the careful addition of water or saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography or distillation to afford the pure piperazine.

Comparative Analysis of Deprotection Methods

The choice between acidic and reductive cleavage is a critical decision in a synthetic plan. The following table summarizes the key features of each approach.

| Feature | Acidic Hydrolysis (HBr/AcOH) | Reductive Cleavage (Na/Naphthalene) |

| Reagents | 33% HBr in Acetic Acid, Phenol | Sodium, Naphthalene in THF |

| Conditions | High Temperature (90-100 °C), 16-24 h[5] | Low Temperature (-60 °C to RT), 1-4 h[9] |

| Mechanism | Nucleophilic Attack on Protonated Sulfonamide | Single Electron Transfer (SET)[9] |

| Advantages | Inexpensive reagents, simple setup | Mild conditions, high yields, broad functional group tolerance |

| Disadvantages | Harsh conditions, not suitable for acid-labile groups | Requires inert atmosphere, air/moisture sensitive reagent |

| Typical Yields | Moderate to Good | Good to Excellent |

Conclusion

The tosyl groups in this compound fundamentally define its reactivity, transforming the nucleophilic piperazine core into a stable, electrophilically-inert building block. This stability is a double-edged sword: it provides excellent protection during complex synthetic sequences but demands specific, and sometimes harsh, conditions for removal. Understanding the mechanisms and practical considerations of both acidic and reductive deprotection strategies is essential for any researcher utilizing this versatile synthon. By selecting the appropriate cleavage method based on the overall molecular architecture, scientists can effectively harness the power of this compound to access a vast array of complex, biologically relevant piperazine derivatives.

References

-

ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Retrieved from [Link]

-

PubMed. (n.d.). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 1,4-Dithiocarbonyl Piperazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

ResearchGate. (n.d.). 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). [TBA]2[ZnI4] catalyzed synthesis of 1,4‐bis(tosyl)piperazine 2 r. Retrieved from [Link]

-

ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... Retrieved from [Link]

-

PubMed Central. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

-

SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]

- Unknown Source. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.

-

ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

-

RSC Publishing. (n.d.). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. faculty.fiu.edu [faculty.fiu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes: 1,4-Ditosylpiperazine in Buchwald-Hartwig Amination Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Protected Piperazines in C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] Within this context, the N-arylation of piperazine is of particular significance due to the widespread presence of the piperazine core in bioactive molecules.[2] However, the symmetrical nature of piperazine, possessing two reactive secondary amine functionalities, presents a challenge in achieving selective mono-arylation. Direct coupling with an unprotected piperazine often leads to a mixture of mono- and di-arylated products, necessitating tedious purification steps.[3]

To address this challenge, the use of protected piperazine surrogates is a well-established strategy. By temporarily blocking one of the nitrogen atoms, the reaction can be directed to achieve mono-functionalization. The protecting group can then be removed to liberate the free amine for further elaboration. While various protecting groups, such as tert-butoxycarbonyl (Boc), have been employed, the use of the tosyl (Ts) group offers distinct advantages in terms of stability, crystallinity of intermediates, and orthogonal deprotection possibilities. This application note provides a detailed guide to the use of 1,4-ditosylpiperazine as a versatile building block in Buchwald-Hartwig amination reactions for the synthesis of both mono- and di-arylpiperazines.

Synthesis of this compound: A Foundational Protocol

The preparation of this compound is a straightforward and high-yielding procedure, typically achieved by reacting piperazine with p-toluenesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equiv.) in a 1:1 mixture of water and dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (2.2 equiv.) in water, ensuring the temperature remains below 10 °C.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (2.1 equiv.) in dichloromethane.

-

Add the TsCl solution dropwise to the piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield a solid.

-